Nucléosides et nucléotides ribonucléiques de benzimidazole
Benzimidazole ribonucleosides and ribonucleotides are a class of compounds that combine the structural features of benzimidazole with those of ribonucleosides or ribonucleotides. These molecules possess unique chemical properties due to their dual functional groups, making them attractive for various applications in medicinal chemistry and biotechnology.
Benzimidazole ribonucleosides typically contain a benzimidazole ring fused to the 1-position of a ribose sugar moiety. This hybrid structure enables them to interact with nucleic acids, such as DNA or RNA, through both hydrogen bonding and hydrophobic interactions. The introduction of a benzimidazole group can enhance their ability to modulate specific biological targets, including enzymes, proteins, and nucleic acids.
Benzimidazole ribonucleotides are similar in structure but lack the sugar moiety. These compounds are often used as building blocks for synthesizing oligonucleotides or can serve as substrates for ribonucleotide reductases, which play critical roles in DNA replication and repair processes.
In pharmaceutical research, benzimidazole ribonucleosides and ribonucleotides have shown potential as anti-proliferative agents due to their ability to interfere with RNA synthesis. They may also act as enzyme inhibitors or modulators, offering opportunities for the development of novel therapeutic strategies targeting various diseases.

Structure | Nom chimique | CAS | Le MF |
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5,6-Dichlorobenzimidazole riboside | 53-85-0 | C12H12Cl2N2O4 |
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(2S,3S,4R,5S)-2-(2-Amino-5,6-dichloro-1H-benzo[d]imidazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 176161-52-7 | C12H13Cl2N3O4 |
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Bdcrb | 142356-43-2 | C12H11BrCl2N2O4 |
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Ribazole; α-D-form, 2,3-O-Isopropylidene | 84396-44-1 | C17H22N2O4 |
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Ribazole; β-D-form, 2,3-O-Isopropylidene | 84396-45-2 | C17H22N2O4 |
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142356-48-7 | C12H11Cl3N2O4 | |
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142356-56-7 | C12H11ClI2N2O4 |
Littérature connexe
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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